7-Ethylidenetridecane

Description

Contextualization within the Field of Branched Unsaturated Aliphatic Hydrocarbons

7-Ethylidenetridecane belongs to the broad class of organic compounds known as aliphatic hydrocarbons, which consist of carbon and hydrogen atoms linked in straight chains, branched chains, or non-aromatic rings. vedantu.com Specifically, it is classified as a branched unsaturated aliphatic hydrocarbon. This classification is due to its molecular structure, which features a main carbon chain with a branching side group (an ethylidene group) and at least one carbon-carbon double bond, which makes it "unsaturated." noaa.gov

The presence of both branching and unsaturation significantly influences the chemical and physical properties of such molecules. Unlike their straight-chain saturated counterparts (n-alkanes), branched unsaturated hydrocarbons exhibit different boiling points, melting points, and densities. Generally, increased branching tends to lower the boiling point compared to a linear alkane of the same molecular mass. vedantu.com

Unsaturated hydrocarbons, also known as alkenes or olefins, are considerably more reactive than saturated hydrocarbons (alkanes). vedantu.comnoaa.gov The carbon-carbon double bond serves as a region of high electron density, making it a reactive site for various chemical transformations, including addition reactions (e.g., hydrogenation, halogenation) and polymerization. noaa.gov These compounds can undergo autoxidation when exposed to air, a process that can form explosive peroxides. noaa.gov

Contemporary Significance and Unexplored Research Avenues Pertaining to this compound

While many branched unsaturated aliphatic hydrocarbons are fundamental in industrial organic synthesis, particularly in the production of polymers like rubber and plastics, the specific significance of this compound is not well-documented in publicly available research. noaa.gov Its unique structure, however, suggests several potential, yet unexplored, research avenues.

The specific placement of the ethylidene group on the tridecane (B166401) backbone could impart unique conformational properties to the molecule. Research in olfaction has shown that the rat olfactory system is sensitive to changes in the length of unbranched carbon chains and that structural variations like branching and unsaturation alter molecular properties. nih.gov Investigating how the specific structure of this compound interacts with biological systems, such as olfactory receptors, could be a fruitful area of study.

Furthermore, the synthesis of complex, multi-substituted olefins is a continuing challenge in organic chemistry. Developing efficient and stereoselective synthetic routes to this compound could be a valuable academic pursuit, potentially leading to new synthetic methodologies applicable to a broader range of similar complex hydrocarbons. The reactivity of its specific double bond, influenced by the surrounding branched structure, remains uncharacterized and represents a gap in the fundamental understanding of this compound.

Interdisciplinary Relevance in Modern Organic and Environmental Chemistry

The study of this compound holds potential relevance in both modern organic and environmental chemistry. In organic synthesis, the development of novel methods for its creation could contribute to the broader toolkit for constructing complex organic molecules, such as those found in natural products or pharmaceuticals. rsc.org

From an environmental perspective, hydrocarbons are classified as high-priority pollutants. nih.gov The fate and transport of aliphatic hydrocarbons in the environment are critical areas of study. au.dk Research into the biodegradation of branched hydrocarbons is particularly important, as these compounds can be more recalcitrant than their straight-chain counterparts. nih.govresearchgate.net Understanding the environmental persistence and potential for bioaccumulation of this compound is an important, yet unaddressed, aspect of its chemical profile. Environmental chemists could investigate its degradation pathways, both biotic and abiotic, to assess its potential environmental impact. iitk.ac.inntnu.edu Such studies are essential for performing environmental risk assessments for organic pollutants. au.dk The development of sensitive analytical methods to detect and quantify such compounds in environmental matrices (air, water, soil) is a key component of environmental chemistry and monitoring. ntnu.edudtu.dk

Compound Data

Structure

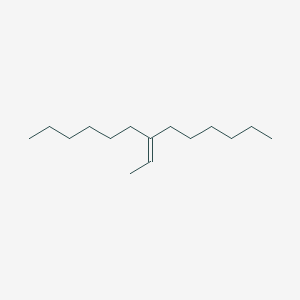

2D Structure

3D Structure

Propriétés

Numéro CAS |

91586-17-3 |

|---|---|

Formule moléculaire |

C15H30 |

Poids moléculaire |

210.40 g/mol |

Nom IUPAC |

7-ethylidenetridecane |

InChI |

InChI=1S/C15H30/c1-4-7-9-11-13-15(6-3)14-12-10-8-5-2/h6H,4-5,7-14H2,1-3H3 |

Clé InChI |

IFDOUXGADWEMPU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(=CC)CCCCCC |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 7 Ethylidenetridecane

Historical and Current Approaches in Olefin Synthesis Relevant to 7-Ethylidenetridecane Analogs

The synthesis of olefins, or alkenes, has been a cornerstone of organic chemistry for over a century. Early methods, often relying on elimination reactions, provided limited control over the geometry of the resulting double bond. The advent of organometallic chemistry revolutionized olefin synthesis, with the Wittig reaction being a landmark development. While powerful, the Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, are most effective for producing di- or tetrasubstituted alkenes and can present challenges in the stereoselective synthesis of trisubstituted alkenes like this compound. numberanalytics.com

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, which offer versatile and highly selective methods for carbon-carbon bond formation. pressbooks.pubnih.gov These reactions, often catalyzed by transition metals like palladium, have become indispensable tools for constructing complex molecules with defined stereochemistry. pressbooks.pub For trisubstituted alkenes, these methods allow for the coupling of vinyl halides or boronic esters with organometallic reagents, providing a high degree of control over the final structure. nih.govacs.org Furthermore, methods involving the manipulation of organoboranes and organosilanes have gained prominence, offering alternative and often complementary strategies for the regioselective and stereoselective synthesis of highly substituted alkenes. ustc.edu.cnrsc.org

Targeted Synthetic Routes to this compound

Exploration of Organometallic Coupling Reactions for this compound Formation

Organometallic coupling reactions provide a powerful and direct approach to the synthesis of this compound. A plausible strategy involves the use of organocuprates, which are known to undergo conjugate addition to α,β-unsaturated carbonyl compounds and react with alkyl halides. pressbooks.pubchem-station.com For instance, the reaction of a suitable Gilman reagent, such as lithium dihexylcuprate, with ethyl 2-bromobut-2-enoate could theoretically construct the carbon skeleton. Subsequent reduction of the ester functionality would be required to yield the final product.

The mechanism of organocuprate reactions is thought to involve the formation of a higher-order cuprate (B13416276) species that delivers an alkyl group to the substrate. chem-station.comuni-muenchen.de These reactions are valued for their high functional group tolerance and tendency to form carbon-carbon bonds with high efficiency. chem-station.com

A hypothetical synthetic sequence using an organocuprate is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | 1-Hexyne | n-BuLi, then CuI | Lithium dihexylcuprate |

| 2 | Ethyl 2-bromobut-2-enoate | Lithium dihexylcuprate | Ethyl 2-hexyl-2-ethylacrylate |

| 3 | Ethyl 2-hexyl-2-ethylacrylate | LiAlH4, then H2O | (2-Hexyl-2-ethyl)ethanol |

| 4 | (2-Hexyl-2-ethyl)ethanol | TsCl, pyridine, then LiAlH4 | This compound |

The Suzuki-Miyaura cross-coupling reaction offers another powerful alternative. pressbooks.pubacs.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For the synthesis of this compound, one could envision the coupling of a vinyl boronic ester, such as the pinacol (B44631) ester of 1-ethyl-1-propen-2-ylboronic acid, with a hexyl halide. The success of this approach hinges on the availability and stability of the requisite boronic ester.

Utilization of Alpha-Silyl Ester Chemistry in this compound Preparation

Alpha-silyl esters are versatile intermediates in organic synthesis, most notably in the Peterson olefination reaction. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, followed by elimination to form an alkene. organic-chemistry.orgwikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome can often be controlled by the conditions used for the elimination step (acidic or basic). wikipedia.org

To synthesize this compound using this methodology, one could react the α-silyl carbanion derived from ethyl 2-(trimethylsilyl)butanoate with heptan-7-one (dihexyl ketone). The generation of the α-silyl ester enolate can be achieved using a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). researchgate.net The subsequent reaction with the ketone would form a β-hydroxysilane intermediate, which upon elimination, would yield the desired trisubstituted alkene. organic-chemistry.orgthieme-connect.de

The choice of base and reaction conditions can influence the geometry of the resulting double bond. researchgate.net

| Reactant 1 | Reactant 2 | Base for Deprotonation | Elimination Condition | Product |

| Ethyl 2-(trimethylsilyl)butanoate | Heptan-7-one | LDA | Acid (e.g., H2SO4) | (E)-7-Ethylidenetridecane |

| Ethyl 2-(trimethylsilyl)butanoate | Heptan-7-one | LDA | Base (e.g., KH) | (Z)-7-Ethylidenetridecane |

The synthesis of the required starting materials, such as α-silyl esters and hindered ketones, can be achieved through established methods. thieme-connect.deresearchgate.netnih.govorganic-chemistry.org

Investigation of Hydroboration-Protonolysis Sequences for Regioselective Synthesis

Hydroboration of alkynes, followed by protonolysis of the resulting vinylborane, is a well-established method for the synthesis of alkenes with defined stereochemistry. wikipedia.orgjove.com The hydroboration of an internal alkyne with a borane (B79455) reagent typically proceeds via a syn-addition of the H-B bond across the triple bond. jove.com Subsequent treatment with a proton source, such as acetic acid, replaces the boron atom with a hydrogen atom, leading to a cis-alkene. jove.comnih.govacs.org

For the synthesis of this compound, one could utilize the hydroboration of an appropriately substituted internal alkyne, such as 7-ethyltridec-6-yne. The use of a bulky hydroborating agent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is often preferred to prevent double hydroboration and to enhance regioselectivity. wikipedia.orgmasterorganicchemistry.com

The general sequence would be:

Hydroboration: Reaction of 7-ethyltridec-6-yne with a sterically hindered borane (e.g., 9-BBN).

Protonolysis: Treatment of the resulting alkenylborane with a carboxylic acid (e.g., acetic acid) to yield (Z)-7-Ethylidenetridecane.

This method is particularly attractive for its high stereoselectivity in forming the Z-isomer of the alkene.

Mechanistic Elucidation of Key Steps in this compound Synthesis

The mechanisms of the key reactions discussed above are crucial for understanding and controlling the outcome of the synthesis.

Organocuprate Addition: The precise mechanism of organocuprate reactions is complex and still a subject of study. uni-muenchen.de However, it is generally accepted that for conjugate additions, the reaction proceeds through the formation of a π-complex between the cuprate and the enone, followed by oxidative addition of the copper to the double bond to form a Cu(III) intermediate. chem-station.com Reductive elimination then furnishes the carbon-carbon bond and regenerates a Cu(I) species. chem-station.com In the case of SN2-type reactions with alkyl halides, the mechanism is also thought to involve oxidative addition and reductive elimination steps. acs.org

Peterson Olefination: The mechanism of the Peterson olefination is well-understood. organic-chemistry.orgwikipedia.org The initial step is the nucleophilic addition of the α-silyl carbanion to the carbonyl group to form a β-hydroxysilane. organic-chemistry.org The subsequent elimination can proceed through two distinct pathways depending on the conditions. Under basic conditions, a syn-elimination occurs via a cyclic pentacoordinate siliconate intermediate. organic-chemistry.org In contrast, acidic conditions promote an anti-elimination pathway, proceeding through a β-silyl carbocation intermediate. wikipedia.org This dichotomy in the elimination mechanism allows for the selective formation of either the E or Z alkene from the same diastereomeric mixture of β-hydroxysilanes. wikipedia.org

Hydroboration-Protonolysis: The hydroboration of alkynes involves a concerted, four-centered transition state where the boron and hydrogen atoms add across the triple bond from the same face (syn-addition). wikipedia.orgjove.com The regioselectivity is governed by both steric and electronic factors, with the boron atom typically adding to the less sterically hindered and more electropositive carbon. wikipedia.org The subsequent protonolysis of the C-B bond with a carboxylic acid is believed to proceed with retention of configuration, meaning the hydrogen atom replaces the boron atom in the same position, thus preserving the stereochemistry established in the hydroboration step. jove.com

Enantioselective and Diastereoselective Control in this compound Construction

While this compound itself is not chiral, the principles of enantioselective and diastereoselective synthesis are highly relevant for the construction of more complex analogs or when using chiral starting materials or catalysts.

Enantioselective Synthesis: The creation of chiral centers with high enantiomeric excess is a major focus of modern organic synthesis. nih.govacs.orgresearchgate.netacs.orgresearchgate.net In the context of the synthetic routes discussed, enantioselectivity could be introduced through the use of chiral ligands in the organometallic coupling reactions. researchgate.net For example, chiral phosphine (B1218219) ligands are widely used in palladium- and nickel-catalyzed cross-coupling reactions to induce asymmetry. chinesechemsoc.org Similarly, asymmetric hydroboration using chiral borane reagents can lead to enantiomerically enriched products. Biocatalytic methods, employing enzymes, also offer powerful tools for enantioselective transformations. acs.org

Diastereoselective Synthesis: Diastereoselectivity, the control over the formation of one diastereomer over another, is critical in the synthesis of alkenes with defined geometry (E/Z isomerism). rsc.orgchinesechemsoc.orgnih.govnih.gov As previously discussed, the Peterson olefination offers a classic example of diastereoselective control, where the choice of acidic or basic elimination conditions dictates the alkene geometry. wikipedia.org In hydroboration-protonolysis, the inherent syn-addition of the hydroborating agent to the alkyne leads to a high diastereoselectivity for the Z-alkene. jove.com For organometallic coupling reactions, the stereochemistry of the starting vinyl halide or vinyl boronate is often transferred with high fidelity to the product, providing another avenue for diastereoselective synthesis. epfl.chnih.govresearchgate.net

Principles of Sustainable Synthesis and Process Optimization for this compound

The pursuit of sustainable chemical manufacturing necessitates a critical evaluation of synthetic routes through the lens of green chemistry and process optimization. While the Wittig reaction is effective, its traditional implementation presents several challenges to sustainability that can be addressed through modern synthetic strategies.

Principles of Sustainable Synthesis (Green Chemistry)

The greenness of the proposed synthesis can be assessed using several key metrics. wikipedia.org

Atom Economy: A significant drawback of the Wittig reaction is its poor atom economy. researchgate.net Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. In this synthesis, a large portion of the mass comes from the triphenylphosphine (B44618) moiety, which ends up in the triphenylphosphine oxide byproduct.

Calculation of Atom Economy (AE): AE = (Molar Mass of Product) / (Sum of Molar Masses of all Reactants) x 100% AE = (210.41 g/mol ) / (198.37 g/mol + 371.28 g/mol ) x 100% ≈ 37.0%

This low value indicates that a substantial amount of waste is generated per unit of product.

Waste Reduction and Management: The primary waste product is triphenylphosphine oxide. Strategies to improve sustainability include developing catalytic Wittig reactions where the phosphine is used in smaller quantities or implementing processes to recover and reduce the phosphine oxide back to triphenylphosphine for reuse. acs.org

Solvent Selection: Traditional solvents like THF are effective but have environmental and safety concerns. Greener alternatives are actively being explored. Recent advancements in mechanochemistry have demonstrated that some Wittig reactions can be performed under solvent-free conditions using high-speed ball milling, which drastically reduces solvent waste and can accelerate reaction times. chemrxiv.org

Energy Efficiency: Reactions conducted at ambient temperature are preferable to those requiring significant heating or cooling. While ylide formation often requires low temperatures, mechanochemical methods can allow the reaction to proceed rapidly at room temperature, offering significant energy savings. chemrxiv.org

Interactive Data Table: Green Chemistry Metrics for the Synthesis

| Metric | Value | Interpretation & Improvement Strategy |

| Atom Economy | ~37% | Poor. Indicates high theoretical waste. Alternative olefination methods with better atom economy (e.g., metathesis) could be considered, though they may have other limitations. acs.org |

| Environmental (E)-Factor | ~1.7 | Moderate to High. The E-factor (mass of waste / mass of product) highlights the generation of triphenylphosphine oxide. Improvement requires recycling of the phosphine oxide. wikipedia.org |

| Solvent Choice | THF | Effective but not ideal. Optimization: Replace with a greener solvent (e.g., 2-MeTHF) or explore solvent-free mechanochemical conditions. chemrxiv.org |

Process Optimization

Optimizing the reaction process is crucial for maximizing yield, minimizing costs, and ensuring scalability and safety. numberanalytics.com

Reagent and Catalyst Selection: The choice of base is critical. While n-BuLi is highly effective, it is pyrophoric and requires stringent anhydrous conditions. Alternative bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often safer for larger-scale operations. mdpi.com Solid-supported or resin-based bases can also be used to simplify the purification process by allowing for easy filtration. researchgate.net

Optimization of Reaction Conditions: Key parameters such as temperature, reactant concentration, and reaction time must be carefully optimized. numberanalytics.com High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of conditions to identify the optimal set for maximizing the yield and purity of this compound. numberanalytics.com For instance, the order of addition and the rate of addition of reagents can significantly impact the outcome, especially in managing exothermic events during scale-up.

Workup and Purification: Separating the nonpolar alkene product from the highly polar triphenylphosphine oxide byproduct is a key challenge in the workup. While laboratory-scale purifications often rely on silica (B1680970) gel chromatography, this is not ideal for industrial production. Optimized processes would favor liquid-liquid extraction or crystallization of the byproduct from a nonpolar solvent (e.g., hexane (B92381) or heptane) in which the alkene product remains soluble.

Interactive Data Table: Impact of Process Parameters on Synthesis

| Parameter | Variation | Expected Outcome on Yield/Purity | Rationale |

| Base | n-BuLi vs. KOtBu | n-BuLi may give slightly higher yields in some cases but is less safe. KOtBu is a safer, solid alternative suitable for scale-up. mdpi.com | Safety and handling considerations are paramount in process optimization. |

| Solvent | THF vs. 2-MeTHF | Similar reactivity expected. 2-MeTHF is a greener solvent derived from biomass with a higher boiling point and greater stability. | Aims to reduce environmental impact without compromising reaction efficiency. |

| Temperature | -78 °C to RT vs. 0 °C to RT | Running the reaction at a higher temperature (0 °C) could reduce energy costs for cooling but may increase side reactions. | Balances energy consumption with reaction selectivity and rate. |

| Purification | Chromatography vs. Extraction/Crystallization | Extraction/crystallization is more scalable, cost-effective, and sustainable for removing triphenylphosphine oxide. | Industrial processes favor methods that avoid large quantities of silica gel. |

Advanced Spectroscopic Characterization and Elucidation of 7 Ethylidenetridecane Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise structure of 7-Ethylidenetridecane can be elucidated.

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the various types of protons present in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on sp³-hybridized carbons are expected to resonate in the upfield region (typically 0.8-2.2 ppm), while the olefinic proton of the ethylidene group will appear further downfield. msu.edulibretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-1, H-13 | ~ 0.88 | Triplet | ~ 6.9 | 6H |

| H-2, H-12 | ~ 1.26 | Multiplet | - | 4H |

| H-3, H-11 | ~ 1.26 | Multiplet | - | 4H |

| H-4, H-10 | ~ 1.26 | Multiplet | - | 4H |

| H-5, H-9 | ~ 1.30 | Multiplet | - | 4H |

| H-6, H-8 | ~ 2.05 | Multiplet | - | 4H |

| H-1' | ~ 5.10 | Quartet | ~ 6.7 | 1H |

| H-2' | ~ 1.62 | Doublet | ~ 6.7 | 3H |

Note: This is a predicted spectrum. Actual experimental values may vary.

The terminal methyl groups (H-1 and H-13) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The complex overlapping signals in the region of ~1.26-1.30 ppm correspond to the numerous methylene groups of the tridecane (B166401) chain. The protons on the carbons adjacent to the double bond (H-6 and H-8) are deshielded and thus shifted downfield. The vinyl proton (H-1') is the most deshielded proton, appearing as a quartet due to coupling with the methyl protons of the ethylidene group (H-2').

A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each chemically non-equivalent carbon atom. libretexts.org The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing or electron-donating groups. udel.eduoregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1, C-13 | ~ 14.1 |

| C-2, C-12 | ~ 22.7 |

| C-3, C-11 | ~ 31.9 |

| C-4, C-10 | ~ 29.7 |

| C-5, C-9 | ~ 29.4 |

| C-6, C-8 | ~ 30.0 |

| C-7 | ~ 145.0 |

| C-1' | ~ 115.0 |

| C-2' | ~ 12.5 |

Note: This is a predicted spectrum. Actual experimental values may vary.

The sp² hybridized carbons of the ethylidene group (C-7 and C-1') are expected to resonate significantly downfield compared to the sp³ hybridized carbons of the alkane chain. libretexts.org The terminal methyl carbons (C-1 and C-13) and the methyl carbon of the ethylidene group (C-2') are predicted to be the most upfield signals.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment of this compound by revealing correlations between different nuclei. harvard.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For instance, a cross-peak would be observed between the vinyl proton (H-1') and the methyl protons of the ethylidene group (H-2'). Correlations would also be evident between adjacent methylene protons along the tridecane chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the attachment of H-1' to C-1'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations from the vinyl proton (H-1') to the C-7 and C-8 carbons, and from the H-2' protons to C-7 and C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. harvard.edu For this compound, NOESY could help to confirm the E/Z geometry of the ethylidene group by observing through-space interactions between the vinyl proton (H-1') and the protons on the C-6 and C-8 methylene groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. bioanalysis-zone.comnih.gov It also provides information about the structure through analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For alkanes and alkenes, fragmentation often occurs at branching points and adjacent to double bonds. libretexts.orgyoutube.com

Predicted Major Fragments for this compound in EI-MS

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragment Lost |

| 210 | [C₁₅H₃₀]⁺• (Molecular Ion) | - |

| 181 | [C₁₃H₂₅]⁺ | •C₂H₅ |

| 153 | [C₁₁H₂₁]⁺ | •C₄H₉ |

| 125 | [C₉H₁₇]⁺ | •C₆H₁₃ |

| 97 | [C₇H₁₃]⁺ | •C₈H₁₇ |

| 69 | [C₅H₉]⁺ | •C₁₀H₂₁ |

Note: This is a predicted fragmentation pattern. The relative abundances of the fragments would depend on the stability of the resulting carbocations.

The molecular ion peak ([M]⁺•) for this compound would be observed at an m/z of 210. Cleavage of the carbon-carbon bonds along the tridecane chain would lead to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The most abundant fragments would likely result from cleavage at the allylic positions (the C6-C7 and C7-C8 bonds) due to the formation of resonance-stabilized allylic carbocations.

While EI-MS is excellent for analyzing fragmentation patterns, the molecular ion peak can sometimes be weak or absent for long-chain hydrocarbons. Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are less energetic and are therefore more likely to produce an intact molecular ion or a protonated molecule ([M+H]⁺). libretexts.org These techniques are invaluable for accurately determining the molecular weight of this compound, which can then be used in conjunction with HRMS to confirm its elemental composition with high precision. lcms.cz

Electron Ionization (EI-MS) Fragmentation Patterns

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, investigates the vibrations of molecular bonds. chromatographyonline.com These techniques are powerful tools for identifying the functional groups present in a molecule, as different bond types vibrate at characteristic frequencies upon absorbing infrared radiation or scattering incident light. orgchemboulder.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. wikipedia.org The resulting spectrum is a plot of absorbance or transmittance against wavenumber, which provides a unique "fingerprint" of the molecule, revealing its functional groups. pitt.eduedinst.com For this compound, FTIR is instrumental in identifying the key structural features: the carbon-carbon double bond (C=C) of the ethylidene group, the associated vinylic carbon-hydrogen bonds (=C-H), and the abundant aliphatic carbon-hydrogen bonds (C-H) of the tridecane backbone.

The IR spectrum of an alkene is characterized by several key absorption bands:

=C-H Stretch: The stretching vibration of the C-H bond on the double bond typically appears at a higher frequency (3100-3000 cm⁻¹) than the C-H bonds of alkanes. orgchemboulder.comspectroscopyonline.com

C-H Stretch: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain occur in the 3000-2850 cm⁻¹ region. spcmc.ac.in

C=C Stretch: The carbon-carbon double bond stretch gives a characteristic absorption in the 1680-1630 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The intensity of this peak can vary depending on the substitution pattern around the double bond; for a trisubstituted alkene like this compound, the peak is expected to be of medium to low intensity. spcmc.ac.in

=C-H Bend: The out-of-plane bending (wagging) vibrations of the alkene C-H bond are often strong and appear in the 1000-650 cm⁻¹ region of the spectrum, providing valuable information about the substitution pattern of the alkene. orgchemboulder.comspectroscopyonline.comspcmc.ac.in

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3040 | =C-H Stretch | Ethylidene (=CH) | Medium |

| 2962 - 2855 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1670 | C=C Stretch | Trisubstituted Alkene | Medium-Weak |

| ~1465 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |

| ~1375 | C-H Bend (Symmetric) | Methyl (CH₃) | Medium |

| ~840-800 | =C-H Bend (Out-of-Plane) | Trisubstituted Alkene | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. horiba.com It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. researchgate.net While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. renishaw.com Therefore, symmetrical, non-polar bonds often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy is particularly effective for observing:

C=C Stretch: The C=C double bond, being a relatively non-polar and easily polarizable bond, typically shows a strong Raman scattering peak. This is often more intense than the corresponding peak in the FTIR spectrum.

C-H Stretches and Bends: The various C-H vibrations of the alkyl chain and the ethylidene group are also visible, providing a complete vibrational profile of the molecule.

The Raman spectrum serves as a distinct chemical fingerprint, useful for identification and for studying structural details. horiba.comrenishaw.com

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3040 | =C-H Stretch | Ethylidene (=CH) | Medium |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1670 | C=C Stretch | Trisubstituted Alkene | Strong |

| ~1440 | C-H Bend | Methylene/Methyl | Medium |

| ~840-800 | =C-H Bend | Trisubstituted Alkene | Weak |

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. mt.comsci-hub.se The transitions typically observed in organic molecules are from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. uzh.chlkouniv.ac.in

For an isolated, non-conjugated alkene like this compound, the only significant electronic transition is the promotion of an electron from the π bonding orbital of the C=C double bond to the π* anti-bonding orbital (a π → π* transition). lkouniv.ac.injove.com This transition requires high energy and therefore occurs at a short wavelength, typically in the vacuum UV region (below 200 nm). lkouniv.ac.in Consequently, when measured on a standard UV-Vis spectrophotometer with a working range of 200-800 nm, this compound would not be expected to show significant absorbance. bioglobax.com

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |

| π → π* | ~175-180 nm | Low to Medium |

Hyphenated Chromatographic-Spectroscopic Techniques for Purity Assessment and Isomer Analysis

Hyphenated techniques combine a separation method, such as gas chromatography, with a spectroscopic detection method. nih.gov This approach is invaluable for analyzing complex mixtures, allowing for the separation of individual components before their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph separates volatile compounds, which are then introduced into a mass spectrometer. thermofisher.comjeol.com The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. thermofisher.com This provides two key pieces of information: the retention time from the GC, which is characteristic of the compound's volatility, and the mass spectrum, which helps determine its molecular weight and structure. jeol.com

For this compound (C₁₅H₃₀), GC-MS analysis would be used to:

Assess Purity: A pure sample would show a single major peak in the gas chromatogram.

Determine Molecular Weight: The mass spectrum would ideally show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of C₁₅H₃₀.

Structural Elucidation: The fragmentation pattern provides clues to the molecule's structure. Alkenes often undergo cleavage at bonds allylic (adjacent) to the double bond, leading to characteristic fragment ions.

Table 4: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

| Parameter | Expected Result | Information Provided |

| Gas Chromatography | ||

| Retention Time | Dependent on column and conditions | Purity, Volatility |

| Mass Spectrometry | ||

| Molecular Ion (M⁺) | m/z = 210 | Molecular Weight Confirmation |

| Key Fragment Ions | m/z values corresponding to cleavage at the allylic positions (e.g., loss of C₅H₁₁ or C₆H₁₃ fragments) | Structural information, location of the double bond |

Gas Chromatography-Infrared (GC-IR) spectroscopy links a gas chromatograph to an FTIR spectrometer. numberanalytics.comalwsci.com As components elute from the GC column, they pass through a heated light pipe or are deposited onto a cryogenically cooled surface, where their infrared spectra are recorded in real-time. tajhizkala.ir

The primary advantage of GC-IR is its ability to provide unambiguous identification of separated compounds, especially isomers, which may have very similar mass spectra but different IR spectra. nih.govcannabisindustryjournal.com For instance, this compound could be distinguished from its positional isomers (e.g., 2-Methyltetradec-2-ene) or stereoisomers (if applicable) by subtle but significant differences in their "fingerprint" region (1400-800 cm⁻¹) in the IR spectrum. pitt.edu This technique confirms that a specific peak in a chromatogram corresponds to a compound with the expected functional groups. nih.gov

Table 5: Expected Output from Gas Chromatography-Infrared (GC-IR) Spectroscopy for a Mixture Containing this compound

| Output | Description | Application |

| Chromatogram | A plot of detector response vs. time, showing separated peaks for each component in the mixture. | Purity assessment, quantification. |

| IR Spectrum for Each Peak | A complete, real-time FTIR spectrum is generated for each eluting compound. | Unambiguous identification of each component, including isomers. |

| Functional Group Chromatograms | Reconstructed chromatograms that plot the absorbance in specific IR regions (e.g., C=C stretch region) versus time. | Rapidly screen for compounds containing specific functional groups. tajhizkala.ir |

Environmental Fate and Spatiotemporal Dynamics of 7 Ethylidenetridecane

Biotic and Abiotic Degradation Pathways in Environmental Compartments

The breakdown of organic compounds in the environment occurs through both biological (biotic) and non-biological (abiotic) processes. These degradation pathways are crucial in determining the persistence and potential impact of a chemical on various ecosystems.

Aerobic Degradation Kinetics in Soil and Aquatic-Sediment Systems

Under aerobic conditions, where oxygen is present, hydrocarbons are generally susceptible to microbial degradation. enviro.wiki Bacteria, fungi, and algae are all capable of breaking down hydrocarbons. enviro.wiki The process typically begins with the enzymatic oxidation of the hydrocarbon molecule. researchgate.net For alkanes and alkenes, this initial step often involves the addition of molecular oxygen by enzymes called oxygenases, which forms alcohols that can be further metabolized. enviro.wiki

The rate of aerobic degradation is influenced by several factors, including the complexity of the hydrocarbon structure. enviro.wiki Generally, linear alkenes are more readily degraded than highly branched ones. enviro.wiki The presence of a double bond in alkenes can make them more reactive and susceptible to initial enzymatic attack compared to their saturated alkane counterparts. enviro.wiki However, significant methyl branching can increase a hydrocarbon's resistance to microbial degradation. researchgate.net Therefore, the branched structure of 7-Ethylidenetridecane may result in slower degradation rates compared to linear tridecanes.

Anaerobic Biotransformation Processes in Subsurface and Anoxic Environments

In environments devoid of oxygen (anoxic), such as deep subsurface soils and sediments, anaerobic microorganisms take over the degradation process. nih.gov The anaerobic degradation of hydrocarbons is a slower process compared to aerobic degradation. nih.govoup.com

Diverse anaerobic bacteria, including denitrifying and sulfate-reducing bacteria, have been shown to degrade various hydrocarbons. nih.gov The initial activation of the hydrocarbon molecule without oxygen is a key and challenging step. nih.gov For some hydrocarbons, this involves addition to another organic molecule, such as fumarate. nih.govoup.com For unsaturated hydrocarbons like alkenes, anaerobic degradation has been demonstrated, although the specific initial reactions are still being investigated. nih.govnih.gov One studied mechanism in the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans involves the transformation of 1-alkenes into fatty acids through oxidation of the double bond and addition of organic carbons. nih.gov Given its structure, this compound would likely undergo a complex series of biotransformation steps under anaerobic conditions, potentially at a slow rate.

Photolytic Degradation under Simulated Solar Irradiation in Aqueous and Terrestrial Matrices

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. noack-lab.comnih.gov In aquatic environments, photolysis can be a significant degradation pathway for some organic pollutants. mdpi.comgdut.edu.cn The process can occur through direct absorption of light by the compound or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. gdut.edu.cn

For hydrocarbons, photolytic degradation rates can be influenced by factors such as the presence of natural organic matter and the chemical composition of the water. nih.govmdpi.com Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that photodegradation is an important oxidation pathway in environmental condensed phases. acs.org While specific data for this compound is unavailable, as an alkene, its double bond could be susceptible to photochemical reactions. The presence of sensitizers in the water could enhance its degradation rate. mdpi.com On soil surfaces, phototransformation can also occur, though the extent would depend on the soil properties and the intensity of solar radiation. noack-lab.com

Hydrolytic Stability and pH-Dependent Transformation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. nih.gov The stability of a compound to hydrolysis is often dependent on the pH of the surrounding medium. nih.gov

Hydrocarbons like alkanes and alkenes are generally considered to be hydrolytically stable because they lack functional groups that are susceptible to hydrolysis, such as esters or amides. europa.eu Therefore, this compound is expected to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). europa.eu Significant degradation via this pathway is unlikely.

Adsorption, Desorption, and Sorption Equilibrium in Diverse Environmental Media

The tendency of a chemical to attach to (adsorb) and detach from (desorb) soil and sediment particles is a critical factor in its environmental mobility and bioavailability. ecetoc.org

Mechanisms of Soil Adsorption-Desorption and Mobility Characteristics

The interaction of organic compounds with soil is largely governed by their hydrophobicity and the organic carbon content of the soil. ecetoc.orgmdpi.com Hydrophobic compounds, which have a low affinity for water, tend to adsorb to soil organic matter. mdpi.com The strength of this adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). frontiersin.org

Long-chain hydrocarbons, due to their hydrophobic nature, generally exhibit strong sorption to soil. mdpi.com This strong adsorption reduces their mobility in the soil, meaning they are less likely to leach into groundwater. tandfonline.com The branched structure of this compound may slightly alter its sorption characteristics compared to a linear alkene of the same carbon number, but it is still expected to have a high affinity for soil organic matter and thus low mobility. frontiersin.orgtandfonline.com The processes of adsorption and desorption control the concentration of the chemical in the soil solution, which in turn affects its availability for degradation and uptake by organisms. ecetoc.org

Table 1: Inferred Environmental Fate Characteristics of this compound Based on General Hydrocarbon Behavior

| Environmental Process | Expected Behavior of this compound | Influencing Factors |

| Aerobic Biodegradation | Likely to be biodegradable, but potentially at a slower rate due to its branched structure. enviro.wikiresearchgate.net | Oxygen availability, microbial population, soil/sediment properties. enviro.wiki |

| Anaerobic Biodegradation | Possible, but likely to be a very slow process. nih.govoup.com | Presence of suitable electron acceptors (e.g., nitrate, sulfate), microbial consortia. nih.gov |

| Photolytic Degradation | Potentially susceptible to photodegradation in sunlit surface waters and on soil surfaces. noack-lab.commdpi.comgdut.edu.cn | Light intensity, presence of photosensitizers, water clarity. nih.gov |

| Hydrolysis | Expected to be hydrolytically stable under environmental pH conditions. europa.eu | pH. nih.gov |

| Soil Adsorption/Mobility | Expected to have high adsorption to soil organic matter and consequently low mobility. mdpi.comtandfonline.com | Soil organic carbon content, clay content, soil texture. ecetoc.org |

Interaction with Dissolved Organic Carbon and Colloidal Phases

The interaction of hydrophobic organic compounds like this compound with dissolved organic carbon (DOC) and colloidal phases in aquatic environments is a critical factor governing its transport and bioavailability. DOC, a complex mixture of organic molecules, can significantly increase the apparent solubility of such compounds, thereby facilitating their movement in water bodies. frontiersin.orgnih.govdiva-portal.org

The partitioning of this compound between the aqueous phase and DOC is described by the DOC-water partition coefficient (KDOC). It is anticipated that the KDOC for this compound would be significant, indicating a strong affinity for association with DOC. This interaction reduces the freely dissolved concentration of the compound, which in turn affects its bioavailability and susceptibility to degradation processes. nih.govmdpi.com Colloidal phases, which are fine, suspended particles, also provide surfaces for the sorption of hydrophobic compounds, further influencing their distribution and transport in aquatic systems. frontiersin.org

Sorption to Sediment and Suspended Particulate Matter in Aquatic Systems

The tendency of this compound to sorb to sediment and suspended particulate matter is a key process controlling its concentration in the water column and its ultimate fate in aquatic environments. vuv.czbioline.org.br Due to its hydrophobic nature, this compound is expected to exhibit strong sorption to organic matter within sediments and suspended particles. bioline.org.brwur.nl

This partitioning behavior is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value would indicate that this compound will predominantly be found associated with the solid phase rather than dissolved in the water. herts.ac.uk This sorption reduces the compound's mobility in the water column and can lead to its accumulation in bottom sediments, where it may persist for extended periods. vuv.czfu-berlin.de The characteristics of the sediment, such as organic carbon content and particle size distribution, will significantly influence the extent of sorption. vuv.cz

Table 1: Predicted Sorption Behavior of this compound

| Parameter | Predicted Value/Behavior | Significance in Aquatic Systems |

| Sorption to Sediment | High | Accumulation in bottom sediments, reducing water column concentration. |

| Sorption to Suspended Particulate Matter | High | Facilitates transport with suspended load, affects deposition patterns. |

| Organic Carbon-Water Partition Coefficient (Koc) | High | Indicates strong binding to organic matter in sediments and particles. |

Transport and Distribution Mechanisms in Hydrological and Terrestrial Systems

Leaching Potential through Soil Profiles to Groundwater

The potential for this compound to leach through soil and contaminate groundwater is primarily governed by its sorption characteristics and persistence in the soil environment. usda.govcabidigitallibrary.org Given its expected high Koc value, this compound would be strongly adsorbed to the organic matter in the upper soil layers. cabidigitallibrary.org This strong sorption significantly retards its downward movement with infiltrating water, thereby reducing its leaching potential. usda.govawsjournal.org

However, in soils with very low organic matter content or under conditions of preferential flow, some transport to deeper soil layers and potentially to groundwater could occur. researchgate.netresearchgate.net The rate of degradation in the soil will also play a crucial role; if the compound is persistent, even slow leaching over long periods could eventually lead to groundwater contamination. harvard.edunih.gov Factors influencing leaching include soil type, rainfall intensity, and agricultural practices. usda.govgithub.iomdpi.com

Table 2: Factors Influencing Leaching Potential of this compound

| Factor | Influence on Leaching | Predicted Impact for this compound |

| Soil Organic Matter | High organic matter decreases leaching. | Strong sorption expected, leading to low leaching potential in most soils. |

| Soil Texture | Finer textured soils (clays) can retard movement. | Leaching may be more significant in coarse, sandy soils. |

| Rainfall/Irrigation | High water infiltration can increase leaching. | Increased water flow can enhance transport, especially in low-organic soils. |

| Biodegradation | Rapid degradation reduces the amount available for leaching. | Persistence would increase the long-term risk of leaching. |

Volatilization Rates from Soil and Water Surfaces

Volatilization, the process of a chemical transferring from a surface to the air, is an important environmental fate pathway for many organic compounds. vt.edu The rate of volatilization of this compound from soil and water surfaces will be influenced by its vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, wind speed, and soil moisture. vt.edugrdc.com.aumontana.edu

Advanced Environmental Modeling and Predictive Frameworks

Kinetic Modeling for Derivation of Degradation Half-Lives (DT50)

Kinetic models are essential tools for predicting the persistence of chemicals in the environment by estimating their degradation half-lives (DT50), the time it takes for 50% of the initial concentration to degrade. researchgate.netepa.gov For organic compounds like this compound, degradation in soil and water typically follows first-order or more complex kinetics. epa.govepa.gov

The degradation rate is influenced by a multitude of factors including microbial activity, temperature, moisture, and pH. researchgate.net Laboratory and field studies are used to generate data that can be fitted to various kinetic models, such as the single first-order (SFO), first-order multi-compartment (FOMC), or double first-order in parallel (DFOP) models. epa.govscielo.br These models provide DT50 values that are crucial inputs for environmental risk assessments, helping to predict the compound's persistence and potential for long-range transport. researchgate.netnih.govresearchgate.neteuropa.eucombustion-institute.it

Table 3: Common Kinetic Models for Degradation Analysis

| Model | Description | Applicability to this compound |

| Single First-Order (SFO) | Assumes a constant fractional rate of degradation. epa.gov | A basic model that may be sufficient if degradation is relatively straightforward. |

| First-Order Multi-Compartment (FOMC) | Describes degradation in different environmental compartments with varying rates. | Potentially more realistic, accounting for different degradation rates in soil micro-sites. |

| Double First-Order in Parallel (DFOP) | Models a biphasic degradation pattern with an initial fast phase followed by a slower phase. epa.gov | Could be appropriate if a portion of the compound is readily available for degradation while another is more protected within soil aggregates. |

Environmental Concentration (PEC) Prediction and Exposure Scenarios

A comprehensive review of publicly available scientific literature and environmental risk assessment databases reveals a significant lack of specific data regarding the Predicted Environmental Concentration (PEC) and defined exposure scenarios for the chemical compound this compound.

Standard environmental risk assessment protocols for chemical substances, such as those outlined by various international regulatory bodies, typically involve a tiered approach to estimating environmental concentrations. europa.euastutis.com This process begins with predictive modeling to generate a PEC, which is a calculated estimate of the concentration of a substance in different environmental compartments (e.g., water, soil, air) resulting from its use. iupac.org

The calculation of a PEC is dependent on a variety of factors, including:

The quantity of the substance produced and used.

Its application methods and release patterns. usda.gov

Its physico-chemical properties (e.g., water solubility, vapor pressure, partition coefficient). env.go.jp

Its environmental fate, including degradation rates (biotic and abiotic), potential for bioaccumulation, and mobility in soil and water. roche.comroyalsocietypublishing.org

Exposure scenarios are then developed to represent the specific conditions under which the environment might be exposed to the substance. These scenarios are crucial for refining PEC estimates and conducting a thorough risk characterization by comparing the PEC to the Predicted No-Effect Concentration (PNEC). europa.euroche.comresearchgate.net

In the case of this compound, the specific data inputs required to perform these calculations and develop robust exposure scenarios are not available in the reviewed literature. While it is known to be a long-chain hydrocarbon, likely functioning as an insect semiochemical or pheromone, detailed studies on its environmental persistence, degradation pathways, and behavior under various environmental conditions have not been published. nih.govnih.gov Research into insect semiochemicals often focuses on their biological activity and methods for their collection and analysis, rather than on their environmental fate and concentration after release. mdpi.complos.org

Consequently, without empirical data from field or laboratory studies or validated modeling inputs specific to this compound, it is not possible to provide quantitative data tables or detailed research findings on its Predicted Environmental Concentration or to delineate specific environmental exposure scenarios as per standard risk assessment frameworks. environmentclearance.nic.ineuropa.euwur.nl

Metabolic Pathways and Biotransformation of 7 Ethylidenetridecane in Biological Systems

In Vitro Metabolic Studies Using Enzymatic Systems (e.g., Microsomal Preparations)

In vitro metabolic studies are fundamental for elucidating the biotransformation pathways of chemical compounds. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. concawe.eunih.gov For a compound like 7-Ethylidenetridecane, incubation with liver microsomes from various species (e.g., rat, human) in the presence of necessary cofactors like NADPH would be the standard approach to identify primary metabolites. concawe.eu

While specific data for this compound is unavailable, studies on similar branched alkanes like pristane (B154290) and n-alkanes have been conducted using rat liver microsomes. concawe.eueuropa.eu These in vitro systems have been instrumental in demonstrating that n-alkanes are generally metabolized at a higher rate than branched-chain alkanes. concawe.eu For instance, in vitro incubations with rat liver microsomes showed no detectable biotransformation for pristane under conditions where n-heptadecane was metabolized, suggesting that the branching in molecules like this compound could lead to slower metabolic clearance. concawe.eu

The general procedure for such an in vitro study would involve:

Preparation of Microsomes: Isolation of the microsomal fraction from liver homogenates via differential centrifugation.

Incubation: The microsomal preparation is incubated with this compound at a physiological temperature (e.g., 37°C). The incubation mixture would also contain a NADPH-generating system to support the activity of cytochrome P450 enzymes.

Extraction and Analysis: Following incubation, the mixture is extracted with an organic solvent to recover the parent compound and its metabolites. These extracts are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. mdpi.com

| Parameter | Typical Condition | Rationale |

| Enzyme Source | Liver Microsomes (Rat, Human) | High concentration of Phase I enzymes, particularly cytochrome P450. |

| Substrate | This compound | The compound of interest. |

| Cofactors | NADPH-generating system | Essential for cytochrome P450 monooxygenase activity. |

| Incubation Time | 0 - 120 minutes | To observe the time-dependent formation of metabolites. |

| Analysis | GC-MS, LC-MS/MS | For separation, identification, and structural elucidation of metabolites. |

Identification and Structural Elucidation of Primary and Secondary Metabolites

The predicted metabolic transformations of this compound would likely involve oxidation at several positions. Based on the metabolism of other branched and unsaturated hydrocarbons, the following primary and secondary metabolites can be hypothesized.

Primary Metabolites:

Epoxidation: The ethylidene double bond is a likely target for oxidation, leading to the formation of an epoxide. This is a common metabolic pathway for alkenes, often catalyzed by cytochrome P450 enzymes. acs.org

Hydroxylation:

Allylic Hydroxylation: Oxidation could occur on the carbon atoms adjacent to the double bond.

Omega (ω) and Subterminal (ω-1, ω-2) Hydroxylation: The terminal methyl groups of the tridecane (B166401) chain can be hydroxylated to form primary alcohols. frontiersin.orgnih.gov Hydroxylation can also occur at sub-terminal positions.

Mid-chain Hydroxylation: Cytochrome P450 enzymes are also capable of hydroxylating carbons within the alkane chain, although this is often less favored than terminal oxidation. nih.gov

Secondary Metabolites:

Diols: The epoxide formed from the ethylidene group can be further metabolized by epoxide hydrolase to form a diol.

Carboxylic Acids: The primary alcohols resulting from terminal hydroxylation can be further oxidized by alcohol and aldehyde dehydrogenases to form carboxylic acids. frontiersin.orgnih.gov These fatty acids can then potentially enter the β-oxidation pathway. nih.gov

Ketones: Secondary alcohols formed from mid-chain hydroxylation can be oxidized to ketones. nih.gov

Studies on the branched alkane pristane have identified metabolites such as pristan-1-ol, pristan-2-ol, and pristanic acid, which result from terminal and subterminal hydroxylation followed by oxidation. europa.eu

| Potential Metabolite | Metabolic Pathway | Enzymes Involved |

| 7-(1,2-epoxyethyl)tridecane | Epoxidation of the ethylidene group | Cytochrome P450 |

| 7-Ethylidene-tridecan-1-ol | Terminal (ω) hydroxylation | Cytochrome P450 |

| 7-Ethylidene-tridecan-2-ol | Subterminal (ω-1) hydroxylation | Cytochrome P450 |

| 7-Ethenyl-tridecan-7-ol | Allylic Hydroxylation | Cytochrome P450 |

| 7-(1,2-dihydroxyethyl)tridecane | Epoxide hydrolysis | Epoxide Hydrolase |

| 7-Ethylidenetridecanoic acid | Oxidation of terminal alcohol | Alcohol/Aldehyde Dehydrogenase |

| 7-Ethylidene-tridecan-x-one | Oxidation of secondary alcohol | Alcohol Dehydrogenase |

Role of Specific Enzyme Families (e.g., Cytochrome P450 Monooxygenases) in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the oxidative metabolism of hydrocarbons. frontiersin.orgfrontiersin.org These heme-containing monooxygenases are capable of functionalizing unactivated C-H bonds and double bonds under mild conditions. frontiersin.org

For this compound, different CYP families would likely be involved:

CYP153 Family: Members of this family are known to be highly regioselective for the terminal hydroxylation of n-alkanes and alkyl-substituted compounds. nih.govresearchgate.net This family would be a prime candidate for catalyzing the initial ω-hydroxylation of the tridecane chain.

Other CYP families (e.g., CYP1A, CYP2E1, CYP3A): Various P450 isoforms are known to metabolize alkanes and alkenes. For example, some P450s are specialized in the epoxidation of alkenes. acs.org The specific isoforms involved would depend on the animal species and the induction status of the enzymes. The metabolism of branched alkanes can be induced by exposure to the substrate itself. nih.govasm.org Fungi have also been shown to utilize CYP enzymes (e.g., CYP52 family) to metabolize alkanes. plos.org

The canonical P450 catalytic cycle involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo heme intermediate (Compound I), which is responsible for abstracting a hydrogen atom or adding an oxygen atom to the substrate. acs.org

Comparative Biotransformation Profiles with Related Aliphatic and Branched Hydrocarbons

The metabolism of this compound can be contextualized by comparing it to related hydrocarbons.

n-Alkanes (e.g., n-Tridecane): Straight-chain alkanes are typically metabolized more readily than their branched counterparts. nih.gov The primary pathway is terminal oxidation to a fatty acid, followed by β-oxidation. nih.gov

Branched Alkanes (e.g., Pristane): The presence of methyl or, in this case, an ethylidene group, can sterically hinder the action of metabolic enzymes. asm.org This often results in a slower rate of metabolism and can lead to alternative metabolic pathways, such as subterminal oxidation. europa.eunih.gov In some bacteria, the degradation of branched alkanes proceeds via a dicarboxylic acid pathway, which is distinct from the pathway for n-alkanes. nih.govasm.org

Alkenes (Olefins): The presence of the double bond in this compound introduces metabolic possibilities not available to saturated alkanes, primarily epoxidation. acs.org This pathway competes with the hydroxylation of the alkane chain.

| Compound Type | Primary Metabolic Attack | Relative Rate of Metabolism |

| n-Alkanes | Terminal (ω) hydroxylation | Faster |

| Branched Alkanes | Terminal/Subterminal hydroxylation | Slower |

| Alkenes | Epoxidation, Allylic hydroxylation | Variable, depends on structure |

| This compound | Epoxidation and/or Terminal/Subterminal Hydroxylation | Predicted to be slower than n-tridecane |

Investigation of Stereoselective Metabolic Transformations

The metabolism of chiral or prochiral centers in a molecule can often be stereoselective, leading to the preferential formation of one enantiomer or diastereomer over another. This compound contains a double bond and a chiral center at C-7 (if the ethylidene group is considered as two different substituents), and its metabolism can introduce new chiral centers.

Stereoselective Epoxidation: The epoxidation of the ethylidene double bond can result in the formation of two enantiomers of the corresponding epoxide. Cytochrome P450 enzymes are well-known for their ability to perform highly stereoselective epoxidations of alkenes, often producing one enantiomer in high excess. acs.orgfrontiersin.org The specific stereochemical outcome would depend on the precise P450 isoform involved and the orientation of the substrate within the enzyme's active site. nih.gov

Stereoselective Hydroxylation: Hydroxylation at prochiral centers on the tridecane chain would also be expected to be stereoselective. For instance, hydroxylation at C-2 (a prochiral center) would lead to the formation of a chiral secondary alcohol.

Investigating stereoselectivity would require the separation and analysis of the stereoisomeric metabolites, typically using chiral chromatography techniques (chiral GC or HPLC) coupled with mass spectrometry. While no specific data exists for this compound, studies with other substrates have demonstrated that engineered P450s can achieve very high enantioselectivity in hydroxylation and epoxidation reactions. mdpi.com

Natural Occurrence and Analytical Detection of 7 Ethylidenetridecane in Complex Matrices

Survey of 7-Ethylidenetridecane as a Naturally Occurring Volatile Organic Compound (VOC)

Volatile organic compounds (VOCs) are a broad category of carbon-containing chemicals that readily evaporate at room temperature. arxiv.orgmdpi.com They are ubiquitous in the environment, originating from both natural (biogenic) and man-made (anthropogenic) sources. nih.gov Biogenic VOCs are emitted by plants, microbes, and animals, playing critical roles in ecological interactions. frontiersin.orgliverpool.ac.ukshimadzu.comchromatographyonline.com

A thorough review of scientific literature reveals a significant scarcity of information regarding this compound as a naturally occurring VOC. Unlike more commonly studied hydrocarbons such as terpenes or green leaf volatiles, this compound is not widely reported as a significant component of biogenic emissions from plants or microorganisms. liverpool.ac.uk

One study focused on potential cancer biomarkers in exhaled breath mentioned "cyclopropane ethylidene, tridecane" as a possible indicator for breast cancer. arxiv.org However, this phrasing is ambiguous and may refer to separate compounds rather than a single molecule. There is no direct, conclusive evidence in the surveyed literature confirming this compound as a widespread or significant natural volatile. Its structural relative, 5-ethylidenetridecane, has been synthesized in a laboratory context, indicating the chemical feasibility of such structures, but this does not confirm its natural origin. researchgate.net The lack of detection suggests that if it exists naturally, it is likely a very minor and rare component of complex volatile mixtures.

Development and Validation of Highly Sensitive Analytical Methodologies for Detection

The detection of specific, low-concentration hydrocarbons like this compound from complex environmental or biological matrices requires sophisticated analytical methods designed for high sensitivity and selectivity. While no methods have been specifically validated for this compound due to its obscurity, established protocols for similar semi-volatile hydrocarbons would be directly applicable. The primary analytical tool for such a task is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govdlr.de

Before instrumental analysis, the target analyte must be isolated from the sample matrix (e.g., air, water, soil, tissue) and concentrated to a detectable level. For a semi-volatile compound like this compound, several techniques are standard:

Solid Phase Extraction (SPE): This technique is used to concentrate and purify analytes from liquid samples. The sample is passed through a cartridge containing a solid adsorbent material that retains the analyte, while impurities are washed away. The analyte is then eluted with a small volume of solvent for analysis. nih.gov

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. Hydrocarbons like this compound would be partitioned into the organic layer, which is then collected and concentrated.

Headspace Analysis: For volatile compounds in solid or liquid samples, headspace analysis involves heating the sample in a sealed vial to allow the volatiles to collect in the gas phase (the "headspace") above the sample. researchgate.net A sample of this gas is then injected into the GC-MS.

For exceptionally complex mixtures, such as petroleum hydrocarbons or detailed biogenic volatile profiles, one-dimensional GC may not provide sufficient separation of all components. acs.org In these cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior resolving power. nih.govnih.gov

In a GCxGC system, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected via a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. nih.gov This process generates a two-dimensional chromatogram that separates compounds by two different properties, such as volatility and polarity, allowing for the resolution of components that would otherwise co-elute in a one-dimensional system. acs.orgnih.gov This technique is the state-of-the-art for detailed characterization of complex hydrocarbon mixtures. nih.gov

Table 1: Comparison of Chromatographic Techniques for Complex Hydrocarbon Analysis

| Feature | Standard GC-MS | Comprehensive GCxGC-MS |

| Dimensionality | One-dimensional separation | Two-dimensional separation |

| Peak Capacity | Lower; potential for co-elution | Significantly higher; enhanced resolution |

| Sensitivity | Good | Improved due to peak focusing |

| Data Complexity | Simpler (2D chromatogram) | More complex (3D or contour plot) |

| Primary Use | Routine analysis, known targets | Complex mixture characterization, discovery |

To achieve the lowest possible detection limits for a target compound, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning for all masses, the mass spectrometer is set to detect only a few specific mass fragments that are characteristic of the analyte of interest. This approach dramatically increases the signal-to-noise ratio, allowing for the quantification of analytes at picogram or even femtogram levels.

For this compound, a preliminary analysis in full-scan mode would be required to identify its unique mass fragments. Subsequently, a SIM method would be developed using these ions for quantification. The use of a deuterated internal standard—a version of the molecule made with heavy hydrogen isotopes—is crucial for the most accurate quantification, as it corrects for any analyte loss during sample preparation and injection. nih.gov

Advanced Chromatographic Separation (e.g., Comprehensive GCxGC)

Quantitative Analysis in Environmental Samples (e.g., air, water, soil, biota)

Quantitative analysis determines the exact concentration of a substance in a sample. Despite the availability of powerful analytical techniques capable of such measurements, a review of the scientific literature yielded no studies reporting the quantitative analysis of this compound in any environmental matrix.

Methodologies for quantifying other hydrocarbons in environmental samples are well-established. For instance, methods for analyzing extractable petroleum hydrocarbons in water and soil have been developed and validated. nih.gov Similarly, robust methods exist for quantifying microplastics in sediments, soils, and sludge by breaking them down into constituent molecules for GC-MS analysis. A similar strategy, involving rigorous extraction, cleanup, and analysis by GC-MS with appropriate calibration standards, would be necessary to quantify this compound. The lack of such data indicates that it has not been identified as a compound of interest or a priority pollutant in environmental monitoring studies to date.

Detection in Biogenic Emissions and Exudates (e.g., plant volatiles, microbial metabolites)

Biogenic emissions are a major source of organic compounds in the atmosphere. Plants, in particular, release a diverse array of volatiles, including terpenes and fatty acid derivatives, which are involved in defense, pollination, and communication. frontiersin.org These herbivore-induced plant volatiles (HIPVs) can signal to natural enemies of the pests. liverpool.ac.uk Likewise, microorganisms produce a vast spectrum of metabolites as part of their normal life cycle or in response to their environment.

Despite extensive research into the composition of plant volatiles and microbial metabolites, This compound has not been identified as a component in these biogenic emissions . The chemical structures typically found in these sources are biosynthesized through well-known metabolic pathways like the mevalonate (B85504) (MVA), methylerythritol phosphate (B84403) (MEP), or lipoxygenase (LOX) pathways, which produce isoprenoids and C6 green leaf volatiles, respectively. liverpool.ac.uk Aliphatic hydrocarbons are less common but do exist, particularly in insect chemical communication. Many insect sex pheromones are long-chain hydrocarbons or their derivatives (alcohols, aldehydes, esters). researchgate.net However, this compound is not listed among the known insect pheromones in the reviewed literature.

Theoretical and Computational Chemistry of 7 Ethylidenetridecane

Quantum Chemical Calculations for Electronic Structure, Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, preferred geometries, and the energies associated with different arrangements of its atoms.

Optimization of Molecular Conformations and Isomers

7-Ethylidenetridecane can exist in various spatial arrangements, or conformations, due to the flexibility of its tridecane (B166401) backbone and the possibility of geometric isomerism (E/Z) at the ethylidene double bond. Computational methods are employed to find the most stable conformations by optimizing the molecular geometry to a minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible.

A systematic conformational search for a molecule like this compound would involve rotating the various single bonds in the alkyl chain to identify all possible low-energy conformers. For long-chain alkanes, this can result in a large number of potential structures. nih.gov The presence of the double bond introduces E and Z isomers, which would be treated as separate molecules in the calculations. The relative energies of these optimized conformers and isomers are then compared to determine their populations at a given temperature. While specific data for this compound is unavailable, studies on similar branched alkanes show that the branching significantly affects the conformational landscape and rheological properties. byu.edu

Table 1: Illustrative Conformational Energy Differences for a Generic Branched Alkane

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Extended (all-trans) | DFT/B3LYP | 0.00 |

| Gauche-1 | DFT/B3LYP | +0.65 |

| Gauche-2 | DFT/B3LYP | +0.89 |

| Branched-gauche | DFT/B3LYP | +1.20 |

This table is for illustrative purposes and does not represent actual data for this compound.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. worldscientific.com The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity and the regioselectivity of its reactions. For an alkene like this compound, the HOMO is typically the π orbital of the C=C double bond, making it susceptible to attack by electrophiles. The LUMO is the corresponding π* anti-bonding orbital, which governs its reactivity with nucleophiles.

Reactivity indices, such as electronegativity, hardness, and the Fukui function, can be derived from the HOMO and LUMO energies. These indices quantify the reactivity of different sites within the molecule. A comprehensive theoretical study on this compound would involve calculating these properties to predict its chemical behavior. While no specific data exists for this compound, studies on other unsaturated hydrocarbons demonstrate that the presence of alkyl chains can influence the energy levels of the frontier orbitals, thereby modulating reactivity. nih.govresearchgate.net

Table 2: Typical Frontier Molecular Orbital Energies for Alkenes

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ethene | -10.51 | 1.81 | 12.32 |

| Propene | -10.19 | 1.93 | 12.12 |

| trans-2-Butene | -9.13 | 2.05 | 11.18 |

Data is generalized and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. aip.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes and intermolecular interactions of this compound in various environments (e.g., in a solvent or in the bulk liquid phase).